molecular formula C14H11NO2 B12648428 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- CAS No. 108664-23-9

2(1H)-Pyridinone, 1-(1-benzoylethenyl)-

Cat. No.: B12648428
CAS No.: 108664-23-9
M. Wt: 225.24 g/mol
InChI Key: LDNZAPNVHAYNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is an organic compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a pyridinone ring substituted with a benzoylethenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- typically involves the reaction of a pyridinone derivative with a benzoylethenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(1-benzoylethenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoylethenyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoylethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, or bases can be used depending on the type of substitution reaction.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyridinones depending on the reagents used.

Scientific Research Applications

2(1H)-Pyridinone, 1-(1-benzoylethenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(1-benzoylethenyl)- depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzoylethenyl group may enhance its binding affinity to these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone, 1-(1-methylethenyl)-: Similar structure but with a methylethenyl group instead of a benzoylethenyl group.

    3(2H)-Pyridazinone, 6-(1-benzoylethenyl)-2-(1-methylethyl)-: Another pyridinone derivative with different substituents.

Uniqueness

2(1H)-Pyridinone, 1-(1-benzoylethenyl)- is unique due to the presence of the benzoylethenyl group, which may impart distinct chemical and biological properties compared to other pyridinone derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

108664-23-9

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-(3-oxo-3-phenylprop-1-en-2-yl)pyridin-2-one

InChI

InChI=1S/C14H11NO2/c1-11(15-10-6-5-9-13(15)16)14(17)12-7-3-2-4-8-12/h2-10H,1H2

InChI Key

LDNZAPNVHAYNIT-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.